Fitc-VAD-FMK
Description
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Properties
Molecular Formula |
C35H35FN4O10S |
|---|---|
Molecular Weight |
722.7414 |
Purity |
95/98% |
Origin of Product |
United States |
Overview of Apoptosis and Caspase Cascade Activation
Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. nih.govyoutube.com This process is orchestrated by a family of proteases called caspases. nih.govportlandpress.com In their inactive state, caspases exist as zymogens, or procaspases. portlandpress.com Upon receiving an apoptotic stimulus, a cascade of activation is initiated. nih.govtechnologynetworks.com
There are two primary pathways that lead to caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govyoutube.com The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of initiator caspase-8. youtube.com The intrinsic pathway is initiated by various intracellular stresses, which cause the release of cytochrome c from the mitochondria. nih.gov Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator caspase-9. nih.gov
Both initiator caspases, caspase-8 and caspase-9, then cleave and activate a common set of executioner caspases, primarily caspase-3 and caspase-7. youtube.comnih.gov These executioner caspases are responsible for cleaving a multitude of cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. portlandpress.comnih.gov
Role of Proteases in Cellular Homeostasis and Death
Proteases are enzymes that catalyze the breakdown of proteins through the hydrolysis of peptide bonds. mdpi.comnih.gov They play a crucial role in a vast array of cellular processes, contributing to both the maintenance of cellular homeostasis and the execution of cell death. mdpi.com In the context of cellular health, proteases are involved in protein turnover, signal transduction, and the processing of precursor proteins into their active forms. nih.gov
However, the activity of proteases is tightly regulated, as uncontrolled proteolysis can be detrimental to the cell. mdpi.com In the context of cell death, specific families of proteases, most notably the caspases, are activated to carry out the systematic dismantling of the cell. nih.govasm.org The targeted cleavage of key structural and regulatory proteins by caspases ensures the orderly progression of apoptosis. portlandpress.comnih.gov Beyond caspases, other proteases such as granzymes and calpains can also contribute to cell death pathways under specific circumstances. mdpi.com The delicate balance between protease activity and inhibition is therefore critical for determining a cell's fate. mdpi.com
Research Applications of Fitc Vad Fmk in Cell Biology
Detection of Apoptosis
FITC-VAD-FMK is a widely used reagent for detecting apoptosis in living cells. By targeting activated caspases, it allows for the identification of cells in the execution phase of apoptosis. merckmillipore.com
Flow Cytometry Analysis
Flow cytometry is a primary application for this compound. merckmillipore.com Apoptotic cells stained with this compound will exhibit a significant increase in fluorescence intensity compared to non-apoptotic cells. This allows for the quantification of the percentage of apoptotic cells within a population. bio-techne.com Analysis is typically performed using the FL-1 channel of a flow cytometer. merckmillipore.com
Fluorescence Microscopy
Fluorescence microscopy provides a visual method for detecting caspase activation in individual cells. Cells that have undergone apoptosis and have active caspases will appear bright green under a fluorescence microscope equipped with a FITC filter, while healthy cells will show significantly weaker fluorescence. merckmillipore.com This technique allows for the observation of morphological changes associated with apoptosis in conjunction with caspase activation.
Spectral Properties
The fluorescent properties of FITC are central to the utility of this compound. The approximate excitation and emission maxima for FITC are crucial for setting up detection instrumentation correctly.
| Spectral Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~485 |
| Emission Maximum (λem) | ~535 |
The data in this table is compiled from multiple sources and may vary slightly depending on the specific instrumentation and cellular environment.
Research Findings with Fitc Vad Fmk
Studies utilizing FITC-VAD-FMK have contributed significantly to the understanding of apoptosis in various contexts. For instance, it has been used to demonstrate that exposure of PC12 cells to methylcyclopentadienyl manganese tricarbonyl (MMT) leads to a profound increase in caspase-3 activity within one hour. nih.gov In human seminiferous epithelium, this compound has been employed to show that the withdrawal of follicle-stimulating hormone (FSH) and testosterone (B1683101) induces caspase activation. researchgate.net Furthermore, research on Leishmania parasites has shown that heat shock treatment leads to a rapid entry and accumulation of this compound, indicating caspase-like activity. researchgate.net
Critical Considerations and Limitations in Fitc Vad Fmk Research
General Considerations
When using FITC-VAD-FMK, it is essential to include proper controls. A negative control of untreated cells should always be included to establish baseline fluorescence. Additionally, a control using the non-fluorescent pan-caspase inhibitor, Z-VAD-FMK, can be used to demonstrate the specificity of this compound binding. merckmillipore.com Pre-treatment with Z-VAD-FMK should block the signal from this compound in apoptotic cells.
Off-target Effects
While this compound is a valuable tool, it is not without limitations. The VAD-FMK peptide has been reported to bind to other classes of cysteine proteases, such as cathepsins. nih.gov This promiscuity can lead to false-positive signals and misinterpretation of data. Therefore, attributing all this compound staining solely to caspase activity should be done with caution.
Issues with Cell Permeability and Retention
The interpretation of this compound staining can be confounded by issues related to cell permeability. Dead or dying cells with compromised membrane integrity can non-specifically accumulate the fluorescent dye, leading to artifactual staining. nih.gov Studies in yeast have shown that dead cells can be nonspecifically labeled with this compound. nih.gov It has also been observed that the predominant portion of this compound binding to apoptotic cells may not be inhibited by an unlabeled competitor when added after the induction of apoptosis, suggesting complex binding mechanisms. nih.gov
Confirmation of Apoptosis
Given the potential for artifacts and off-target effects, it is crucial to confirm findings from this compound staining with other methods of apoptosis detection.
Combining this compound with other apoptotic markers can provide a more robust analysis. For example, co-staining with Annexin V (which detects phosphatidylserine (B164497) externalization) and a viability dye like propidium (B1200493) iodide (PI) can help to distinguish between early apoptotic, late apoptotic, and necrotic cells.
A critical step in validating this compound results is to perform immunoblotting (Western blotting) for cleaved caspase fragments. This technique provides a direct assessment of the proteolytic processing and activation of specific caspases, such as caspase-3. abcam.com The appearance of cleaved caspase fragments (e.g., the p17 and p12 subunits of caspase-3) on a Western blot serves as strong evidence of caspase activation and apoptosis. bio-rad-antibodies.com Comparing the levels of cleaved caspases in treated versus untreated cells can confirm the observations made with this compound staining. researchgate.netkarger.com
Future Directions and Emerging Research Avenues
Development of Enhanced Caspase Probes with Improved Specificity or Fluorescent Properties
While FITC-VAD-FMK is a robust tool for detecting general caspase activity, a significant future direction lies in the creation of probes with superior characteristics. promega.com.auabcam.com The goal is to develop reagents that can distinguish between specific caspases, offer better signal-to-noise ratios, and are suitable for more advanced imaging modalities. Research is focused on modifying both the peptide sequence for greater caspase specificity and the attached fluorochrome for improved optical properties. For instance, probes have been developed that are specific for effector caspases like caspase-3 and -7 by altering the peptide sequence. nih.govstemcell.com
The fluorescein (B123965) isothiocyanate (FITC) fluorophore is widely used, but it has limitations, including pH sensitivity and rapid photobleaching. promega.com.au The exploration of alternative fluorochromes is a critical research avenue aimed at overcoming these challenges. Near-infrared fluorescent (NIRF) tags are particularly promising for in vivo studies due to the reduced autofluorescence of tissues at these wavelengths, allowing for deeper tissue penetration and clearer imaging. nih.govnih.gov Researchers have successfully developed caspase-activatable NIRF probes that enhance non-invasive analysis of apoptosis in live animals. nih.govnih.gov
Another area of innovation is the development of ratiometric fluorescent probes. frontiersin.org Unlike single-intensity probes, ratiometric probes exhibit a shift in their fluorescence emission wavelength upon cleavage by a caspase. frontiersin.org This provides a built-in control, making the measurement more reliable and less susceptible to variations in probe concentration or excitation intensity. frontiersin.org
Table 1: Comparison of Alternative Fluorochromes for Caspase Probes
| Fluorochrome Type | Example(s) | Advantages | Research Application Example | Citations |
|---|---|---|---|---|
| Near-Infrared (NIR) | Cy5, IR780-based | Deep tissue penetration, low autofluorescence, high signal-to-noise ratio for in vivo imaging. | Non-invasive imaging of apoptosis in mouse and rat models. | nih.govacs.org |
| Ratiometric | 1,8-naphthalimide | Built-in internal control, high sensitivity, reduced artifacts from environmental factors. | Visualization of caspase-3 activity with a ratiometric fluorescence response. | frontiersin.org |
| Carboxyfluorescein (FAM) | FAM-VAD-FMK | Common alternative to FITC in FLICA probes. | Used in fluorochrome-labeled inhibitors of caspases (FLICAs) for detecting various active caspases. | nih.gov |
Advanced Multi-Parametric Flow Cytometry and Imaging Applications
This compound is highly compatible with flow cytometry, a technique that allows for the rapid analysis of individual cells within a population. bio-techne.comrndsystems.com Future applications will increasingly involve multi-parametric flow cytometry, where this compound is used in conjunction with other fluorescent markers to simultaneously analyze multiple aspects of the apoptotic process. oup.com For example, researchers can combine caspase activation data (from this compound) with markers for mitochondrial membrane potential, DNA fragmentation, and phosphatidylserine (B164497) externalization in a single experiment. oup.com This provides a more detailed and dynamic picture of the cell death pathway. oup.com
Advanced imaging techniques, such as high-content screening and non-invasive whole-body imaging, are also emerging as powerful applications. nih.govnih.gov These methods, when combined with next-generation probes, allow for the tracking of apoptosis in real-time within the context of a living organism, offering invaluable insights into disease progression and therapeutic response. nih.govnih.gov
Integration with -Omics Data for Comprehensive Pathway Analysis
The integration of data from this compound assays with large-scale "omics" data (genomics, transcriptomics, proteomics) represents a powerful approach to understanding the complex molecular networks underlying apoptosis. nih.gov A multi-staged, data-integrated multi-omics (MS-DIMO) analysis can provide a more comprehensive picture of the biological mechanisms that regulate caspase activity. nih.gov For instance, by correlating the degree of caspase activation (measured by this compound) with gene expression profiles (from transcriptomics), researchers can identify novel genes and pathways that are up- or down-regulated during apoptosis. This integrated approach can help refine mechanistic hypotheses and discover new therapeutic targets for diseases characterized by aberrant apoptosis. nih.gov High-throughput screening assays that measure caspase activity can be integrated with data on anti-apoptosis genes to develop robust cell lines for producing biotherapeutics. nih.gov
Addressing and Mitigating Methodological Artifacts in Complex Biological Systems
As with any fluorescent probe, ensuring specificity and avoiding artifacts is paramount. A key concern is the potential for non-specific binding. nih.gov One important control is to pre-incubate cells with an unlabeled pan-caspase inhibitor, such as Z-VAD-FMK. nih.govthno.org This competitively blocks the binding sites, and a subsequent reduction in the this compound signal confirms that the probe is specifically binding to active caspases. nih.gov Another critical step in the methodology is the inclusion of thorough washing steps to remove any unbound probe, which is crucial for preventing background fluorescence and ensuring accurate detection. nih.gov Researchers have also addressed concerns about non-specific labeling of live cells by demonstrating that in an in vivo model, free fungal conidia did not show a fluorescent signal, whereas those engulfed by immune cells did, supporting the specificity of the probe for cells undergoing a biological process. nih.gov Continued vigilance and the implementation of rigorous controls will be essential as this compound is applied to increasingly complex biological systems.
Q & A
Q. Answer :
- Genetic controls : Use caspase-knockout models (e.g., Yca1-deficient yeast) to confirm absence of this compound signal .
- Pharmacological inhibition : Pre-treat cells with caspase-specific inhibitors (e.g., Z-DEVD-FMK for caspase-3) and compare fluorescence reduction .
- Metacaspase activity : In yeast, verify this compound binding to metacaspases via mutant strains or enzymatic assays .
Basic: How to stage apoptosis using this compound combined with propidium iodide (PI)?
Q. Answer :
- Dual staining : Incubate cells with 10 µM this compound for 20–30 minutes, wash, then add 2 µg/mL PI for 10 minutes. Analyze via flow cytometry:
- Fixation : For microscopy, fix cells with 4% paraformaldehyde post-staining to preserve morphology .
Advanced: What controls are essential for yeast apoptosis studies using this compound?
Q. Answer :
- Negative controls : Unstained cells and PI-only stained cells to exclude autofluorescence .
- Metacaspase specificity : Use Yca1-deletion strains or metacaspase inhibitors to validate signal .
- Stress conditions : Compare this compound uptake under apoptosis-inducing (e.g., hyperosmotic stress) vs. non-inducing conditions .
Basic: How to fix cells after this compound staining for fluorescence microscopy?
Answer : Post-staining, fix cells in 10% buffered formalin for 30 minutes (light-protected) , rinse 3× with PBS, and mount with anti-fade medium (e.g., Vectashield). Use confocal microscopy to capture high-resolution images of caspase-active cells .
Advanced: How does this compound compare to DEVD-based substrates for caspase-3 detection?
Q. Answer :
- This compound : Detects pan-caspase activity in live cells, ideal for in situ assays. Does not require substrate cleavage, enabling early apoptosis detection .
- DEVD-based probes (e.g., FITC-DEVD-FMK): Caspase-3-specific but may miss upstream caspases. Use in tandem with this compound to dissect caspase activation hierarchies .
- Validation : Co-stain with both markers and compare fluorescence distribution .
Advanced: How to adapt this compound protocols for high-throughput screening (HTS)?
Q. Answer :
- Automation : Use 96/384-well plates and robotic dispensers for reagent addition.
- Detection : Pair with plate readers measuring fluorescence at 494/518 nm (FITC) and 535/617 nm (PI) .
- Data normalization : Include internal controls (e.g., staurosporine-treated cells) per plate to account for inter-run variability .
Advanced: Can this compound distinguish apoptosis from necroptosis or ferroptosis?
Q. Answer :
- Limitation : this compound only detects caspase-dependent apoptosis. For necroptosis, combine with RIPK1 inhibitors (e.g., Necrostatin-1) and MLKL phosphorylation assays.
- Ferroptosis : Use lipid peroxidation markers (e.g., BODIPY-C11) and iron chelators (e.g., deferoxamine) alongside this compound to exclude caspase involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
